molecular formula C12H12ClNO4 B1671089 Eclazolast CAS No. 80263-73-6

Eclazolast

Cat. No.: B1671089
CAS No.: 80263-73-6
M. Wt: 269.68 g/mol
InChI Key: HNJUBRBHULQQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for ECLAZOLAST are well-established, and it can be synthesized through chemical reactions.
    • Unfortunately, specific synthetic methods and reaction conditions are not readily available in the literature.
    • Industrial production methods likely involve large-scale synthesis and purification.
  • Chemical Reactions Analysis

    • ECLAZOLAST may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed during these reactions are not explicitly documented.
  • Scientific Research Applications

    • ECLAZOLAST has been studied extensively for its antiallergic properties.
    • In chemistry, it serves as a valuable tool to investigate histamine release mechanisms.
    • In biology and medicine, it may find applications in treating allergic conditions.
    • Its potential industrial uses are yet to be fully explored.
  • Mechanism of Action

  • Comparison with Similar Compounds

    • ECLAZOLAST’s uniqueness lies in its irreversible HR inhibition.
    • Unfortunately, a comprehensive list of similar compounds is not readily available.

    Properties

    CAS No.

    80263-73-6

    Molecular Formula

    C12H12ClNO4

    Molecular Weight

    269.68 g/mol

    IUPAC Name

    2-ethoxyethyl 5-chloro-1,3-benzoxazole-2-carboxylate

    InChI

    InChI=1S/C12H12ClNO4/c1-2-16-5-6-17-12(15)11-14-9-7-8(13)3-4-10(9)18-11/h3-4,7H,2,5-6H2,1H3

    InChI Key

    HNJUBRBHULQQFX-UHFFFAOYSA-N

    SMILES

    CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl

    Canonical SMILES

    CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl

    Appearance

    Solid powder

    Key on ui other cas no.

    80263-73-6

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    2-ethoxyethyl 5-chlorobenzoxazole-2-carboxylate
    CHBZ
    REV 2871
    REV-2871

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Eclazolast
    Reactant of Route 2
    Reactant of Route 2
    Eclazolast
    Reactant of Route 3
    Reactant of Route 3
    Eclazolast
    Reactant of Route 4
    Reactant of Route 4
    Eclazolast
    Reactant of Route 5
    Reactant of Route 5
    Eclazolast
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    Eclazolast

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.